molecular formula C6H2BrF3O2S B1381388 2-Bromo-4,6-difluorobenzenesulfonyl fluoride CAS No. 1675732-51-0

2-Bromo-4,6-difluorobenzenesulfonyl fluoride

Cat. No.: B1381388
CAS No.: 1675732-51-0
M. Wt: 275.05 g/mol
InChI Key: UYQJPKWCZMLUNP-UHFFFAOYSA-N
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Description

2-Bromo-4,6-difluorobenzenesulfonyl fluoride is a chemical compound with the molecular formula C6H2BrF3O2S. It is a sulfonyl fluoride derivative that contains bromine and fluorine atoms, making it a highly reactive and versatile compound in various chemical reactions .

Biochemical Analysis

Biochemical Properties

2-Bromo-4,6-difluorobenzenesulfonyl fluoride plays a significant role in biochemical reactions due to its sulfonyl fluoride motif. This motif can act as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . The compound interacts with various enzymes, proteins, and other biomolecules, forming covalent bonds that can inhibit enzyme activity. For instance, it can react with serine residues in the active sites of serine proteases, leading to enzyme inhibition .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit specific enzymes, leading to altered cellular processes. For example, its interaction with serine proteases can disrupt normal proteolytic activities, affecting cell signaling and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The sulfonyl fluoride group reacts with nucleophilic amino acid residues, such as serine, in the active sites of enzymes. This reaction forms a stable covalent bond, leading to enzyme inhibition . Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained enzyme inhibition and altered cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or systemic toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s sulfonyl fluoride group can modify metabolic enzymes, leading to changes in metabolic pathways and flux . These interactions can result in altered levels of specific metabolites, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures, such as the nucleus or mitochondria, can affect its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,6-difluorobenzenesulfonyl fluoride typically involves the reaction of 2-bromo-4,6-difluorobenzenesulfonyl chloride with fluoride sources. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,6-difluorobenzenesulfonyl fluoride is unique due to its combination of bromine, fluorine, and sulfonyl fluoride groups, which confer high reactivity and versatility in chemical reactions. This makes it particularly useful in synthetic chemistry and enzyme inhibition studies .

Properties

IUPAC Name

2-bromo-4,6-difluorobenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3O2S/c7-4-1-3(8)2-5(9)6(4)13(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQJPKWCZMLUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)S(=O)(=O)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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